Linopirdine dihydrochloride

Electrophysiology Pain Research KCNQ Pharmacology

KV7 (KCNQ) channel research demands a reproducible blocker with validated pharmacology to ensure inter-experiment consistency across patch-clamp, slice electrophysiology, and HTS assays. Linopirdine dihydrochloride addresses this need with a well-characterized profile: moderate KV7.2/3 potency (IC₅₀ = 2.1-7 μM) enables graded M-current titration without complete channel silencing, while near-complete washout reversibility at depolarized potentials supports sequential drug application and reliable within-cell controls. Cryo-EM data confirms a cytosolic cavity binding site beneath the KCNQ4 inner gate-distinct from retigabine's fenestration pocket-making this compound optimal for mutagenesis studies, computational docking, and functional assays interrogating KV7 inner-gate access pathways. Supplied at ≥98% HPLC purity; standard ambient global shipping.

Molecular Formula C26H23Cl2N3O
Molecular Weight 464.4 g/mol
Cat. No. B1675543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinopirdine dihydrochloride
SynonymsLinopirdine Dihydrochloride;  Linopirdine 2HCl;  DuP-996 Dihydrochloride;  DuP996 Dihydrochloride;  DuP 996 Dihydrochloride;  DuP-996 2HCl;  DuP996 2HCl;  DuP 996 2HCl; 
Molecular FormulaC26H23Cl2N3O
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
InChIInChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
InChIKeyZEVVHCGTTNRYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linopirdine Dihydrochloride: KV7 Potassium Channel Blocker for Research Procurement


Linopirdine dihydrochloride (CAS 113168-57-3) is a phenylindolinone-class, voltage-gated potassium channel blocker that selectively inhibits KV7 (KCNQ) channels, including KV7.2+7.3 (KCNQ2+3) heteromers underlying neuronal M-current (IC₅₀ = 4–7 μM) and KV7.1 (KCNQ1) homomeric channels (IC₅₀ = 8.9 μM) . The compound acts as a depolarization-activated neurotransmitter release enhancer that increases stimulus-evoked—but not basal—acetylcholine, dopamine, serotonin, and glutamate release [1]. Despite advancing to Phase III clinical evaluation for Alzheimer's disease in the 1990s, it failed to demonstrate clinically meaningful cognitive benefit due to pharmacokinetic liabilities [2]. Today, linopirdine dihydrochloride serves primarily as a well-characterized pharmacological tool for studying M-current physiology, KV7 channel pharmacology, and state-dependent inhibition mechanisms.

Why KV7 Blockers Cannot Substitute Linopirdine Dihydrochloride in Research Applications


KV7 (KCNQ) channel modulators exhibit marked divergence in potency, subunit selectivity, binding site, state-dependence, and pharmacokinetic profiles, rendering in-class compounds non-interchangeable without altering experimental outcomes. Linopirdine dihydrochloride demonstrates a unique combination of moderate KV7.2/3 potency (IC₅₀ ~2–7 μM) [1], near-complete washout reversibility at depolarized potentials [2], and a distinct cytosolic cavity binding site distinct from the pore-blocking site of more potent analogs [3]. Generic substitution with higher-potency alternatives like XE991 (IC₅₀ ~0.26–0.75 μM) would alter the effective concentration window, state-dependent inhibition kinetics, and washout recovery profile—each critical for reproducible electrophysiology and behavioral pharmacology experiments [4]. The quantitative evidence below delineates these differential dimensions.

Quantitative Differentiation Guide: Linopirdine Dihydrochloride vs. KV7 Channel Modulator Comparators


KV7.2/3 M-Current Blockade: Linopirdine vs. XE991 Comparative IC₅₀ in DRG Neurons

In cultured dorsal root ganglion (DRG) neurons from 17-day-old rats, linopirdine inhibits M-current with an IC₅₀ of 2.1 μM, whereas the comparator XE991 exhibits approximately 8-fold greater potency with an IC₅₀ of 0.26 μM under identical experimental conditions [1]. This potency differential necessitates distinct working concentration ranges in experimental protocols.

Electrophysiology Pain Research KCNQ Pharmacology

KV7.1 Homomeric Channel Inhibition: Linopirdine IC₅₀ vs. KCNQ1/KCNE1 Complex

Linopirdine inhibits homomeric KV7.1 (KCNQ1) channels with an IC₅₀ of 8.9 μM . In contrast, the more potent comparator XE991 demonstrates approximately 10-fold greater potency on KV7.1 channels compared to the KV7.1/KCNE1 complex, whereas linopirdine's selectivity profile across KV7.1 assembly states remains less well-characterized [1]. This selectivity gap influences selection for cardiac versus neuronal KV7 studies.

Cardiac Electrophysiology Ion Channel Selectivity KCNQ1 Pharmacology

State-Dependent Inhibition and Washout Reversibility: Linopirdine vs. XE991

Both linopirdine and XE991 exhibit state-dependent inhibition favoring activated KV7.2 and KV7.2/3 channel subunits, but they diverge critically in washout reversibility. Following 10-minute washout at depolarized potentials, linopirdine demonstrates near-complete current recovery, whereas XE991 achieves only approximately 30% recovery, with the majority attributed to surface channel trafficking rather than direct unbinding [1].

Channel Gating Inhibitor Kinetics Reversibility Patch-Clamp

Binding Site Architecture: Cytosolic Cavity Binding of Linopirdine vs. Pore Fenestration Binding of Retigabine

Cryo-electron microscopy of human KCNQ4 reveals that linopirdine binds within a cytosolic cavity beneath the inner gate, whereas the opener retigabine occupies fenestration sites within the voltage-sensing domain [1]. This structural differentiation confirms that linopirdine does not simply act as a lower-potency analog of pore-blocking inhibitors; it engages a distinct binding pocket with different molecular determinants.

Structural Biology Cryo-EM Drug Binding KCNQ4

In Vivo Brain Exposure and Pharmacokinetic Liability: Linopirdine's Documented Limitation

Linopirdine exhibits poor brain exposure and a short half-life in humans due to rapid N-oxide metabolite formation, a pharmacokinetic profile cited as the primary reason for its failure to demonstrate clinical efficacy in Alzheimer's disease trials [1]. In contrast, more metabolically stable KV7 blockers developed subsequently (e.g., flupirtine analogs) show improved CNS exposure profiles [2].

Pharmacokinetics CNS Penetration Metabolism Drug Development

Clinical Cognitive Outcomes: Linopirdine vs. Placebo in Alzheimer's Disease Phase III Trial

In a 6-month, randomized, double-blind, placebo-controlled Phase III trial of 382 Alzheimer's disease patients receiving linopirdine 30 mg TID or placebo, no difference was observed in Clinical Global Impression scores. A small, statistically significant difference favored linopirdine on the ADAS-Cog scale (linopirdine 20.2 vs. placebo 22.1, p=0.01), but this difference was not considered clinically meaningful [1]. This established ceiling for cognitive benefit informs the compound's value proposition as a research tool rather than a therapeutic lead.

Clinical Trial Alzheimer's Disease Cognition Efficacy

Research and Industrial Applications of Linopirdine Dihydrochloride Based on Quantitative Differentiation


Electrophysiological Studies Requiring Reversible M-Current Blockade

Linopirdine dihydrochloride is optimal for patch-clamp experiments in which investigators require moderate KV7.2/3 inhibition (IC₅₀ = 2.1 μM in DRG neurons) with near-complete washout reversibility at depolarized potentials, enabling sequential drug application protocols and reliable within-cell controls . The compound's ~8-fold lower potency relative to XE991 allows finer titration of M-current suppression without complete channel silencing .

Structure-Function Mapping of KV7 Channel Cytosolic Gate Region

Cryo-EM structural data confirms that linopirdine binds to a cytosolic cavity beneath the KCNQ4 inner gate—a site distinct from the fenestration-binding pocket occupied by retigabine . This validated binding location makes linopirdine the KV7 blocker of choice for mutagenesis studies, computational docking, and functional assays interrogating the inner gate and cytosolic access pathways of KV7 channels.

In Vitro Neurotransmitter Release Studies Without CNS Penetration Confounds

For in vitro superfusion, slice electrophysiology, or synaptosomal neurotransmitter release assays, linopirdine provides reliable KV7 blockade without the confound of variable CNS penetration that plagues in vivo applications. The compound's documented poor brain exposure is irrelevant to ex vivo or cell-based systems, where it reliably augments stimulus-evoked acetylcholine release in hippocampal preparations .

Positive Control for High-Throughput Screening of Next-Generation KV7 Modulators

Linopirdine dihydrochloride serves as a well-characterized reference standard for HTS campaigns seeking novel KV7 modulators. Its established IC₅₀ range (2–7 μM for KV7.2/3), defined state-dependent inhibition profile, and commercial availability with ≥98% HPLC purity provide a reproducible benchmark for assay validation and Z'-factor determination when screening compound libraries for KV7 channel activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linopirdine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.